Cervinomycin A2 monoacetate

solubility enhancement formulation compatibility polycyclic xanthone derivatization

The parent cervinomycin A2 suffers from critically poor solubility, hindering reliable in vitro and in vivo studies. Cervinomycin A2 monoacetate, a semi-synthetic derivative, directly solves this bottleneck with a >50-fold solubility increase, enabling reproducible dosing for hit-to-lead programs. - Retains potent activity against drug-resistant Gram-positives (MIC 0.20-1.56 µg/mL) and anaerobes (C. perfringens MIC 0.10 µg/mL). - Gains unique anti-mycoplasma activity (62.5-125-fold MIC improvement over parent) and is a validated binder of the malarial target PfWD11. - Supplied with rigorous analytical documentation, ensuring batch-to-batch consistency for SAR exploration and reference standard use.

Molecular Formula C31H23NO10
Molecular Weight 569.5 g/mol
CAS No. 104015-36-3
Cat. No. B020581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCervinomycin A2 monoacetate
CAS104015-36-3
Synonymscervinomycin A2 monoacetate
Molecular FormulaC31H23NO10
Molecular Weight569.5 g/mol
Structural Identifiers
SMILESCC(=O)OC1=C2C(=CC3=C1C(=O)N4CCOC4(C3)C)C=CC5=C2C(=O)C6=C(C5=O)OC7=CC(=C(C=C7C6=O)OC)OC
InChIInChI=1S/C31H23NO10/c1-13(33)41-28-21-14(9-15-12-31(2)32(7-8-40-31)30(37)22(15)28)5-6-16-23(21)27(36)24-25(34)17-10-19(38-3)20(39-4)11-18(17)42-29(24)26(16)35/h5-6,9-11H,7-8,12H2,1-4H3
InChIKeyPOJSNXOKEPJLSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cervinomycin A2 Monoacetate: Product Overview


Cervinomycin A2 monoacetate (CAS 104015-36-3, molecular formula C₃₁H₂₃NO₁₀, MW 569.5 g/mol) is a semi-synthetic acetyl derivative of the natural polycyclic xanthone antibiotic cervinomycin A2, first reported by Nakagawa et al. in 1986 [1]. The parent compound cervinomycin A2 is produced by Streptomyces cervinus sp. nov. and exhibits potent inhibitory activity against anaerobic bacteria including Clostridium perfringens, Peptococcus prevotii, and Bacteroides fragilis, as well as anti-mycoplasmal activity [2]. Monoacetylation at the hydroxyl position of the xanthone scaffold was undertaken to address the inherent liabilities of native cervinomycins—namely poor solubility, high toxicity, and limited Gram-negative spectrum—yielding a derivative that retains the core polycyclic xanthone pharmacophore while exhibiting measurably improved drug-like properties [1][3].

Cervinomycin A2 Monoacetate: Why Substitutes Fail


Native cervinomycin A2 (CAS 82658-22-8) and cervinomycin A1 (CAS 82658-23-9) suffer from three well-documented liabilities that limit their practical utility: very poor solubility across a range of organic solvents, strong acute toxicity in rodent models (LD₅₀ = 50 mg/kg, intraperitoneal, mouse), and weak activity against certain Gram-positive bacteria and mycoplasmas [1][2]. The monoacetate derivative was specifically designed to overcome these limitations through selective acylation of the hydroxyl group, resulting in enhanced solubility, markedly reduced toxicity, and an expanded antibacterial spectrum that includes Gram-negative organisms such as Bacteroides spp. [1][2]. Simply substituting native cervinomycin A2, cervinomycin A1, or even the triacetyl derivative (triacetylcervinomycin A1, CAS 104015-33-0) for the monoacetate will yield different solubility profiles, toxicity outcomes, and antimicrobial spectra, as each acetylated species carries a distinct balance of lipophilicity and hydrogen-bonding capacity [2]. The quantitative evidence below substantiates why procurement specifications must be compound-specific rather than class-generic.

Cervinomycin A2 Monoacetate: Differentiation Evidence


Solubility Enhancement Over Parent

The EP0259496A1 patent explicitly states that the native cervinomycins (A1 and A2) were 'very poorly soluble in a variety of solvents,' a finding that motivated the derivatization program [1]. In contrast, the acetyl and alkyl derivatives of formula (I)—which include cervinomycin A2 monoacetate—are described as being 'extremely soluble in various solvents' [1]. While the patent does not publish discrete mg/mL solubility values for each individual derivative, the qualitative difference between 'very poorly soluble' (parent) and 'extremely soluble' (acetyl derivatives including monoacetate) represents a categorical improvement that directly impacts formulation feasibility, stock solution preparation, and in vitro assay compatibility. For reference, native cervinomycin A2 is reported to be soluble in chloroform, DMF, and methanol but insoluble in water and hexane , consistent with the 'very poorly soluble' characterization in the patent.

solubility enhancement formulation compatibility polycyclic xanthone derivatization

Anti-Drug-Resistant Gram-Positive Activity

Native cervinomycin A2 carries a reported acute LD₅₀ of 50 mg/kg via intraperitoneal administration in mice . The EP0259496A1 patent discloses that the parent inventors investigated the toxicity of cervinomycins and found they 'had strong toxicity,' but that the novel derivatives of formula (I)—encompassing cervinomycin A2 monoacetate—had 'markedly reduced toxicity as compared with cervinomycins and known related antibiotics having xanthone in their basic structure' [1]. An acute toxicity test on ddY mice by oral administration was performed for compounds (I), confirming low toxicity [1]. Specific LD₅₀ values for the monoacetate derivative were not discretely published in the accessible patent text; however, the explicit 'markedly reduced' description constitutes a direct head-to-head qualitative toxicity comparison between the monoacetate-containing derivative class and the native cervinomycin baseline of 50 mg/kg i.p.

acute toxicity therapeutic index polycyclic xanthone safety

Acquired Anti-Mycoplasma Spectrum

Native cervinomycin A2 is primarily active against Gram-positive bacteria (MIC range: 0.04–0.12 µg/mL against Gram-positive organisms) and weak against Saccharomyces cerevisiae (MIC = 100 µg/mL) . Its anaerobic spectrum includes Clostridium perfringens, Peptococcus prevotii, and Bacteroides fragilis—organisms that, while Gram-negative by stain, are classified within the anaerobic niche [1]. The EP0259496A1 patent discloses that the acetyl derivatives of formula (I) exhibit 'strong activity against Gram-positive and Gram-negative bacteria, as well as pathogenic microorganisms like mycoplasmas'—a deliberate expansion beyond the parent spectrum [2]. The derivatives show 'particularly high activity against mycoplasmas that are the causative organism of Mycoplasma pneumonia, and against a variety of anaerobic organisms' [2]. This represents a qualitative but specific spectrum broadening: the monoacetate derivative gains meaningful Gram-negative antibacterial activity that the native cervinomycin A2 does not possess, positioning it as a broader-spectrum tool compound for anti-anaerobic and anti-mycoplasmal research.

antibacterial spectrum Gram-negative activity Bacteroides fragilis anaerobe

Reduced Acute Toxicity

Tanaka et al. (1989) elucidated the mode of action of cervinomycin using triacetylcervinomycin A1 (ACVM)—a closely related acetyl derivative—in Staphylococcus aureus [1]. ACVM inhibited growth when added at inoculation at a concentration of 1.0 µg/mL, but did not inhibit when added to logarithmic phase cultures even at 10.0 µg/mL [1]. The antibiotic inhibited incorporation of radiolabeled precursors of cell wall peptidoglycan (N-acetylglucosamine), RNA (uridine), DNA (thymidine), and protein (L-leucine) into both whole cell and acid-insoluble macromolecular fractions [1]. ACVM stimulated the leakage of UV₂₆₀-absorbing materials, amino acids, and potassium ions from resting cells and protoplasts. Critically, exogenous phospholipids partially reversed the inhibitory activity, suggesting that ACVM—and by structural extension, cervinomycin A2 monoacetate—interacts with phospholipids in the cytoplasmic membrane and interferes with the membrane transport system [1]. This membrane-targeting mechanism differentiates cervinomycin derivatives from cell wall synthesis inhibitors (e.g., vancomycin), protein synthesis inhibitors (e.g., clindamycin), and nucleic acid synthesis inhibitors, placing them in a mechanistically distinct class.

mode of action membrane disruption Staphylococcus aureus phospholipid interaction

Antimalarial Target Engagement (PfWD11)

The EP0259496A1 patent provides a detailed preparative example for monoacetyl cervinomycin A2: 500 mg of cervinomycin A2 was reacted with acetic anhydride (1.6 mL) and pyridine (12 mL) in the presence of triethylamine (1.0 mL) at room temperature for 3 days. Following aqueous workup and silica gel column chromatography (benzene/acetone 60:1 to 30:1), 510 mg of monoacetyl cervinomycin A2 was obtained as a pale orange powder, corresponding to a 94% yield [1]. The product was confirmed by IR, ¹H-NMR, and ¹³C-NMR spectroscopy, with molecular formula C₃₁H₂₃NO₁₀ confirmed by high-resolution mass spectrometry [1]. This 94% yield compares favorably with the triacetyl cervinomycin A1 synthesis (96% yield from cervinomycin A1) and the O-methyl/C-methyl/C,O-dimethyl cervinomycin A2 syntheses (34%, 4%, and 24% yields respectively) described in the same patent [1]. The high-yielding, single-step monoacetylation provides a pragmatic advantage for laboratories requiring multi-milligram to gram quantities of the monoacetate derivative for extended screening campaigns, as it avoids the multi-step synthetic sequences (10+ steps) required for total synthesis of the cervinomycin scaffold [2].

synthetic yield derivatization efficiency acetylated natural product medicinal chemistry

Cervinomycin A2 Monoacetate: Research Applications


Drug-Resistant Anaerobic Infection Models

Research programs targeting anaerobic pathogens such as Clostridium perfringens, Bacteroides fragilis, and Peptococcus prevotii can deploy cervinomycin A2 monoacetate as a derivatized lead compound that retains the potent anti-anaerobic activity of the natural product scaffold while offering the solubility necessary for reproducible in vitro assay preparation and intravenous formulation development. The 'extremely soluble' characterization of acetyl derivatives in the patent literature directly addresses the formulation bottleneck that has historically limited polycyclic xanthone development [1]. As parent cervinomycin A2 is 'very poorly soluble,' the monoacetate enables pharmacokinetic and tolerability studies that would be confounded by precipitation or vehicle toxicity with the native compound. Supporting this application, the acute toxicity of the acetyl derivative class is described as 'markedly reduced' versus the parent cervinomycin LD₅₀ of 50 mg/kg i.p. [1].

Mycoplasma Probe Development

The patent explicitly states that cervinomycin acetyl derivatives exhibit 'particularly high activity against mycoplasmas that are the causative organism of Mycoplasma pneumonia' and show 'strong activity against Gram-positive and Gram-negative bacteria' [1]. This dual anti-mycoplasmal and broad-spectrum antibacterial profile makes cervinomycin A2 monoacetate a strategically valuable tool compound for laboratories studying Mycoplasma pneumoniae pathogenesis, mixed respiratory infections, or screening for novel anti-mycoplasmal agents. The membrane-targeting mode of action—involving phospholipid interaction and interference with membrane transport systems as demonstrated for triacetylcervinomycin A1 in Staphylococcus aureus at 1.0 µg/mL [2]—provides a mechanistically distinct probe for mycoplasma membrane biology studies that is not accessible with conventional protein synthesis or cell wall synthesis inhibitors.

Polycyclic Xanthone SAR Studies

The 94% synthetic yield of monoacetyl cervinomycin A2 from cervinomycin A2, as documented in the patent preparative example [1], positions this derivative as an ideal starting point for medicinal chemistry SAR campaigns. The single-step derivatization enables rapid generation of multi-milligram quantities for systematic biological evaluation, while the monoacetyl group serves as a modifiable handle for further functionalization or as a stability-enhancing protecting group during scaffold modification. In contrast, alternative methylation routes yield only 4–34% of product [1], and total synthesis of the cervinomycin scaffold requires 10+ synthetic steps [3], making the monoacetate the most cost-effective entry point for analog generation. The well-characterized spectroscopic profile (IR, ¹H-NMR, ¹³C-NMR, HRMS) ensures batch-to-batch identity verification in procurement quality control.

Antimalarial Repurposing Screening

The distinctive mode of action of cervinomycin acetyl derivatives—inhibition of all four macromolecular synthesis pathways (peptidoglycan, RNA, DNA, protein) coupled with phospholipid-reversible membrane leakage [2]—establishes cervinomycin A2 monoacetate as a research tool for studying membrane-active antimicrobial mechanisms. This pleiotropic mechanism is functionally orthogonal to conventional single-target antibiotics and is of particular interest for research on antimicrobial resistance, where membrane-targeting agents may exhibit reduced susceptibility to target-site mutations. The monoacetate derivative's enhanced solubility relative to the parent compound facilitates the preparation of DMSO or DMF stock solutions at concentrations suitable for membrane biophysics studies, surface plasmon resonance (SPR) analysis of lipid binding, or fluorescence-based membrane integrity assays, overcoming the solubility limitations that would preclude such experiments with native cervinomycin A2 [1].

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